![molecular formula C21H25ClFN3O3S B2485258 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide CAS No. 478079-26-4](/img/structure/B2485258.png)
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide, also known as Compound X, is a novel chemical compound with potential applications in the field of scientific research. This compound has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound has been investigated for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer .
Antiviral Applications
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide has been studied for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a potential candidate for treating viral infections such as influenza and herpes .
Anti-inflammatory Agents
The compound has anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells. This application is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that this compound can have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Diagnostic Imaging
The compound can be used in diagnostic imaging, particularly in positron emission tomography (PET) and magnetic resonance imaging (MRI). Its ability to bind to specific biological targets makes it useful for imaging certain tissues or detecting abnormalities in the body.
These applications highlight the versatility and potential of N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 Processes | Free Full-Text | Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 : Processes | Free Full-Text | Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives : Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Propriétés
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-2-3-4-21(27)24-17-7-10-20(19(23)15-17)25-11-13-26(14-12-25)30(28,29)18-8-5-16(22)6-9-18/h5-10,15H,2-4,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZDBUQNXIIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
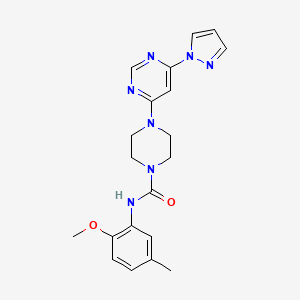

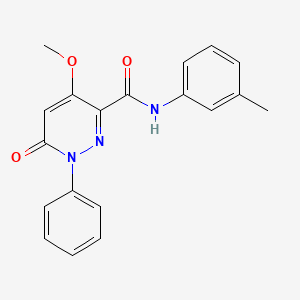

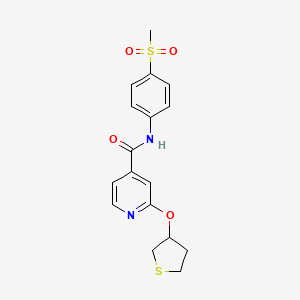
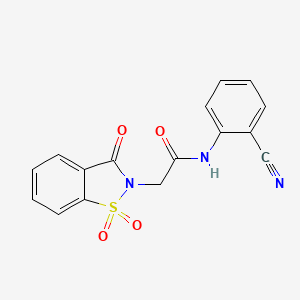
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)
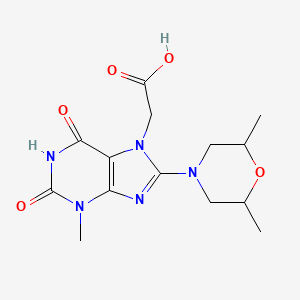
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)
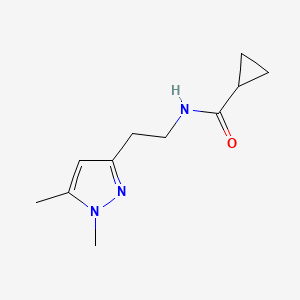

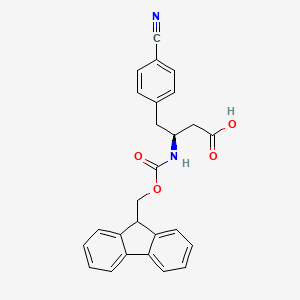
![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)